molecular formula C18H26N2O4 B8148649 [4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester

[4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester

Cat. No.: B8148649
M. Wt: 334.4 g/mol
InChI Key: SFXLFGJIWMAZJH-UHFFFAOYSA-N
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Description

[4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, a methoxy-methyl-carbamoyl group, and a benzyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the formation of the cyclohexylmethyl group, followed by the introduction of the methoxy-methyl-carbamoyl group, and finally, the esterification with benzyl alcohol. The reaction conditions may vary, but common reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyldimethylsilyl chloride) to prevent unwanted side reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

[4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    [4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.

    [4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.

    [4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester group.

Uniqueness

The uniqueness of [4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl ester group, in particular, may enhance its stability and reactivity compared to similar compounds with different ester groups.

Properties

IUPAC Name

benzyl N-[[4-[methoxy(methyl)carbamoyl]cyclohexyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-20(23-2)17(21)16-10-8-14(9-11-16)12-19-18(22)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXLFGJIWMAZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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